molecular formula C13H17NO2 B13508965 Ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13508965
M. Wt: 219.28 g/mol
InChI Key: FPDHSGHNSODSNL-UHFFFAOYSA-N
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Description

Ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with a complex structure. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, an amino group, and a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Amination: The carboxylic acid is then subjected to amination to introduce the amino group at the 8th position.

    Esterification: Finally, the amino acid is esterified with ethanol to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as tetrahydronaphthylamines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinones, tetrahydronaphthylamines, and various substituted naphthalene derivatives.

Scientific Research Applications

Ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the ethyl ester group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the ethyl ester group.

    2-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the carboxylate group.

    6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but differs in the position of the amino group.

Uniqueness

Ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both the ethyl ester and amino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h6-8,12H,2-5,14H2,1H3

InChI Key

FPDHSGHNSODSNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2N)C=C1

Origin of Product

United States

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